molecular formula C6H15NO B1428127 2-Methoxy-2-methylbutan-1-amine CAS No. 145550-56-7

2-Methoxy-2-methylbutan-1-amine

Cat. No. B1428127
M. Wt: 117.19 g/mol
InChI Key: WEHCJNHXUFEVNZ-UHFFFAOYSA-N
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Description

“2-Methoxy-2-methylbutan-1-amine” is a chemical compound with the molecular formula C6H15NO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-2-methylbutan-1-amine” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The InChI code for this compound is 1S/C6H15NO/c1-4-6(2,5-7)8-3/h4-5,7H2,1-3H3 , which provides a standard way to encode the compound’s structure .


Physical And Chemical Properties Analysis

“2-Methoxy-2-methylbutan-1-amine” is a liquid at room temperature . It has a molecular weight of 117.19 .

Scientific Research Applications

Liquid-Liquid Equilibrium Studies

2-Methoxy-2-methylbutan-1-amine has been examined in the context of liquid-liquid equilibrium (LLE) measurements. For instance, its quaternary and ternary LLE with furfural, acetic acid, and water were measured, providing valuable data for industrial solvent use assessment. Such studies are crucial for understanding solvent interactions in various temperature ranges, which is vital for industrial applications (Männistö et al., 2016).

Catalytic Amination

The compound plays a role in catalytic amination processes. One study focused on the amination of 1-methoxy-2-propanol by ammonia, where 2-Methoxy-2-methylbutan-1-amine showed high selectivity. This research offers insights into optimizing chemical processes for industrial synthesis, highlighting the potential of this compound in catalytic reactions (Bassili & Baiker, 1990).

Synthesis of Tertiary Ethers

It's also significant in the synthesis of tertiary ethers, such as 2-methoxy-2-methylbutane, which are used as octane-enhancing components in gasoline. Understanding the equilibrium constants and reaction mechanisms in this synthesis is essential for improving fuel quality and efficiency (Rihko et al., 1994).

Perfluorochemical Synthesis

In the field of perfluorochemicals, which are used as blood substitutes, 2-Methoxy-2-methylbutan-1-amine has been utilized in electrochemical fluorination processes. This research contributes to the development of medical and pharmaceutical products, demonstrating the compound's versatility in different scientific domains (Ono et al., 1985).

Vapor-Liquid Equilibrium Data

The compound's vapor-liquid equilibrium data with other substances like methanol and ethanol are important for understanding its behavior in different states and conditions. This information is crucial for designing and optimizing industrial processes involving these mixtures (Arce et al., 1996).

Photolabile Amine Protecting Group in Flow Chemistry

A study on the development of a photolabile amine protecting group suitable for multistep flow synthesis used 2-Methoxy-2-methylbutan-1-amine. This kind of research is significant in the field of synthetic chemistry, particularly in developing new methods for chemical synthesis (Yueh et al., 2015).

Safety And Hazards

This compound is classified as a dangerous substance. It is flammable and can cause harm if inhaled or comes into contact with skin. It can also cause serious eye damage and may cause respiratory irritation .

properties

IUPAC Name

2-methoxy-2-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4-6(2,5-7)8-3/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHCJNHXUFEVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734382
Record name 2-Methoxy-2-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-methylbutan-1-amine

CAS RN

145550-56-7
Record name 2-Methoxy-2-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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